2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. CDK2 inhibitors are of significant interest in cancer research due to their ability to selectively target tumor cells .
Preparation Methods
The synthesis of 2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and phenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in inhibiting CDK2, which is crucial in cell cycle regulation.
Medicine: Potential therapeutic agent in cancer treatment due to its selective inhibition of CDK2.
Industry: Utilized in the development of diagnostic and theranostic systems.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the active site of CDK2, where the compound binds and prevents the enzyme from interacting with its substrates . This interaction disrupts the cell cycle and induces apoptosis in tumor cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives and CDK2 inhibitors such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 but may have different selectivity and potency profiles.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines. The uniqueness of 2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific structural features that confer high selectivity and potency as a CDK2 inhibitor.
Properties
Molecular Formula |
C23H20ClN7O2S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H20ClN7O2S/c24-17-6-8-19(9-7-17)34(32,33)29-12-10-16(11-13-29)21-27-23-20-14-26-31(18-4-2-1-3-5-18)22(20)25-15-30(23)28-21/h1-9,14-16H,10-13H2 |
InChI Key |
ZYWIFWZSSMKJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)S(=O)(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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